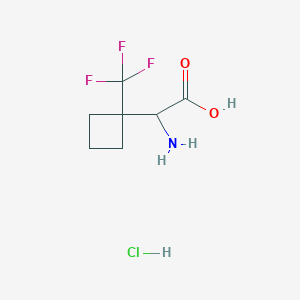

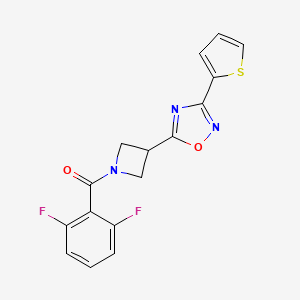

![molecular formula C16H13F3N4O2 B2927630 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 685109-25-5](/img/structure/B2927630.png)

1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been studied for over 100 years for their synthesis, photophysical, and biological properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include condensation, acylation, cyclization, and hydrolysis . The reaction conditions for these steps have been optimized in various studies .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The conversion of 1H-pyrazole-3-carboxylic acid into various derivatives through chemical reactions has been explored. This includes the formation of 1H-pyrazole-3-carboxamides and -3-carboxylate with high yields, which are structurally determined using spectroscopic data and elemental analyses (Yıldırım, Kandemirli, & Akçamur, 2005).

- Experimental and theoretical studies have been conducted on the functionalization reactions of pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine. These studies provide insights into the structures of the synthesized compounds and the reaction mechanisms involved (Yıldırım, Kandemirli, & Demir, 2005).

Chemical Properties and Reactions

- A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, was generated through a Combes-type reaction. These compounds demonstrate potential for combinatorial transformations such as amide coupling and esterification (Volochnyuk et al., 2010).

- The synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been reported, highlighting their structural and physicochemical properties (Tzimopoulos et al., 2010).

Applications in Material Science

- The formation of energetic multi-component molecular solids of tetrafluoroterephthalic acid with various aza compounds has been studied. These solids feature strong hydrogen bonds and weak intermolecular interactions, which are crucial for assembling individual molecules into larger architectures (Wang et al., 2014).

Theoretical and Experimental Investigations

- Theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolo-pyridine compounds have been conducted, offering insights into their chemical behavior and properties (Bahgat, Jasem, & El‐Emary, 2009).

Zukünftige Richtungen

The future directions for the study of “1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” and related compounds could include further exploration of their synthesis, properties, and potential applications . For example, pyrazolo[3,4-b]pyridine derivatives have potential as TRK inhibitors, which could be important for the treatment of various cancers .

Eigenschaften

IUPAC Name |

1-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2/c1-23-14-11(8-22-23)13(12(7-21-14)15(24)25)20-6-9-3-2-4-10(5-9)16(17,18)19/h2-5,7-8H,6H2,1H3,(H,20,21)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQSFCDEECNZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=C(C(=C2C=N1)NCC3=CC(=CC=C3)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927554.png)

![6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2927560.png)

![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2927561.png)

![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)

![3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide](/img/structure/B2927566.png)